REACTION_CXSMILES
|
[N:1]1([C:6]2([C:10]([O:12]CC)=[O:11])[CH2:9][CH2:8][CH2:7]2)[CH:5]=[CH:4][CH:3]=[N:2]1.O1CCCC1.[OH-].[Na+]>O>[N:1]1([C:6]2([C:10]([OH:12])=[O:11])[CH2:7][CH2:8][CH2:9]2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:2.3|
|
Name
|
ethyl 1-(1H-pyrazol-1-yl)cyclobutanecarboxylate
|
Quantity
|
688 mg
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and to the residue
|
Type
|
ADDITION
|
Details
|
was added aqueous hydrochloric acid (1N, 1 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.9 mg | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |